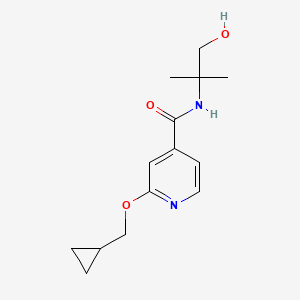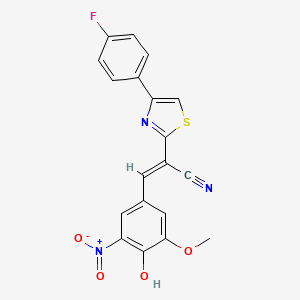
2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related isonicotinamides, including 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide, often involves multi-step chemical reactions. For example, the synthesis of carbon-11-labeled isonicotinamides for potential PET agents in Alzheimer's disease research involved synthesizing precursors from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, followed by O-[11C]methylation (Gao, Wang, & Zheng, 2017). This method provides insights into the synthetic routes that can be adapted for synthesizing 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide can be explored through X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structures of Schiff bases derived from isonicotinic acid were determined, providing insights into the molecular configurations and intermolecular interactions (Yang, 2007).
Chemical Reactions and Properties
The chemical reactivity of isonicotinamide derivatives includes their participation in co-crystal formations and interactions with various chemical agents. For example, isonicotinamide was used in co-crystal studies with cyclic carboxylic acids, illustrating its ability to form stable hydrogen-bonded networks and showing its versatile role in supramolecular chemistry (Lemmerer & Fernandes, 2012).
Physical Properties Analysis
The physical properties of compounds similar to 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide, such as solubility, melting point, and crystalline structure, can be inferred from studies like the one by Chia & Quah (2017), who reported on temperature-induced phase transitions in isonicotinamide-4-methoxybenzoic acid co-crystals (Chia & Quah, 2017).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, is essential for compounds like 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide. Research on the oxidation of related compounds provides insights into their stability and reactivity under various conditions (Bietti & Capone, 2008).
科学的研究の応用
PET Agents for Alzheimer's Disease Imaging
A study focused on synthesizing carbon-11-labeled isonicotinamides for potential use as PET (Positron Emission Tomography) agents in imaging GSK-3 (Glycogen Synthase Kinase-3) enzyme activity in Alzheimer's disease. The synthesized compounds showed high radiochemical yield and purity, indicating their potential for aiding in the diagnosis and understanding of Alzheimer's disease through neuroimaging techniques (Gao, Wang, & Zheng, 2017).
Supramolecular Chemistry
Another area of research involves the use of isonicotinamide in supramolecular chemistry, particularly in co-crystallization studies. Isonicotinamide was used to co-crystallize with several cyclic carboxylic acids, resulting in co-crystal structures with high Z′ values and showcasing the potential of isonicotinamide in exploring co-crystal space and understanding molecular interactions (Lemmerer & Fernandes, 2012).
Synthesis and Structural Studies
Research on the synthesis and structural characterization of Schiff bases involving isonicotinamide derivatives has been conducted to explore their potential applications in various fields, including medicinal chemistry and material science. The studies detailed the synthesis processes and provided insights into the molecular structures of these compounds through X-ray diffraction analysis (Yang, 2007).
特性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,9-17)16-13(18)11-5-6-15-12(7-11)19-8-10-3-4-10/h5-7,10,17H,3-4,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFXIPWOIYMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)
![Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-](/img/structure/B2483417.png)



![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)
![9H-Fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride](/img/structure/B2483424.png)

![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)


